molecular formula C9H8BrN3O B7904320 2-amino-6-(bromomethyl)-1H-quinazolin-4-one

2-amino-6-(bromomethyl)-1H-quinazolin-4-one

Cat. No.: B7904320
M. Wt: 254.08 g/mol
InChI Key: YIFNMGGSSMUALF-UHFFFAOYSA-N
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Description

Compound “2-amino-6-(bromomethyl)-1H-quinazolin-4-one” is a chemical entity with unique properties and applications in various fields. It is known for its potential in scientific research and industrial applications due to its distinct chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-amino-6-(bromomethyl)-1H-quinazolin-4-one” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic route typically involves the formation of intermediate compounds, which are then converted to the final product through a series of chemical reactions.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes that ensure cost-effectiveness and efficiency. The methods involve the use of large-scale reactors and continuous monitoring of reaction parameters to maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions: Compound “2-amino-6-(bromomethyl)-1H-quinazolin-4-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve oxidation.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to facilitate reduction reactions.

    Substitution: Substitution reactions often involve the use of halogens or other nucleophiles under specific conditions to replace functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

Compound “2-amino-6-(bromomethyl)-1H-quinazolin-4-one” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is utilized in the production of specialized materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of compound “2-amino-6-(bromomethyl)-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their function, and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Each of these compounds has distinct characteristics that make them suitable for specific applications, and the comparison helps in understanding the unique features of compound “2-amino-6-(bromomethyl)-1H-quinazolin-4-one”.

Properties

IUPAC Name

2-amino-6-(bromomethyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c10-4-5-1-2-7-6(3-5)8(14)13-9(11)12-7/h1-3H,4H2,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFNMGGSSMUALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1CBr)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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